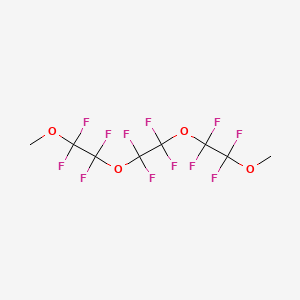
3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline is a complex organic compound that features a benzimidazole, pyrazole, and quinoline moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions.
Formation of Pyrazole Moiety: Using a hydrazine derivative and a 1,3-diketone under reflux conditions.
Formation of Quinoline Moiety: Through a Skraup synthesis involving aniline, glycerol, and an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrazole rings.
Reduction: Reduction reactions could target the quinoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of benzimidazole and quinoline moieties.
Anticancer Research: Investigation into its potential as an anticancer agent.
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments due to its aromatic structure.
Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example:
Antimicrobial Activity: The compound might interact with microbial DNA or enzymes, disrupting their function.
Catalysis: As a ligand, it could facilitate various catalytic cycles by stabilizing transition states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-Benzimidazol-2-yl)-quinoline: Lacks the pyrazole moiety.
6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline: Lacks the benzimidazole moiety.
Uniqueness
The presence of all three moieties (benzimidazole, pyrazole, and quinoline) in a single compound makes 3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline unique, potentially offering a combination of properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
393171-07-8 |
|---|---|
Molekularformel |
C21H17N5 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
3-(1H-benzimidazol-2-yl)-6-(3,5-dimethylpyrazol-1-yl)quinoline |
InChI |
InChI=1S/C21H17N5/c1-13-9-14(2)26(25-13)17-7-8-18-15(11-17)10-16(12-22-18)21-23-19-5-3-4-6-20(19)24-21/h3-12H,1-2H3,(H,23,24) |
InChI-Schlüssel |
VTWAAGUFHKOTPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=CC3=CC(=CN=C3C=C2)C4=NC5=CC=CC=C5N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14238451.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
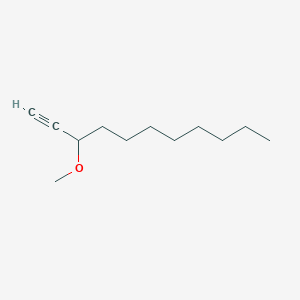
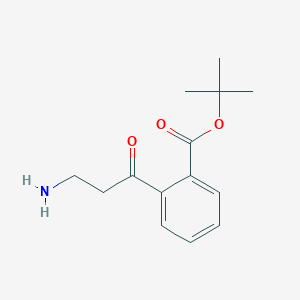
![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
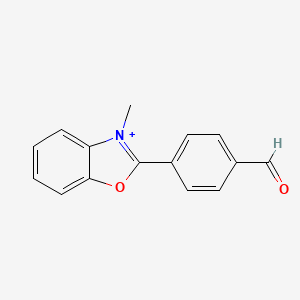
![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)
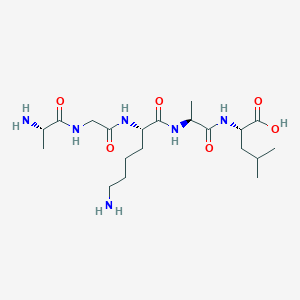
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)


